2,2,3,5-Tetramethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

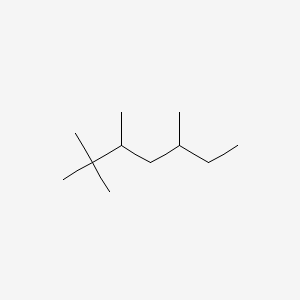

2D Structure

3D Structure

Properties

CAS No. |

61868-42-6 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

2,2,3,5-tetramethylheptane |

InChI |

InChI=1S/C11H24/c1-7-9(2)8-10(3)11(4,5)6/h9-10H,7-8H2,1-6H3 |

InChI Key |

KXNFNEAZTWCHIL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(C)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

2,2,3,5-Tetramethylheptane chemical properties and structure

An In-Depth Technical Guide to 2,2,3,5-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a branched-chain alkane, an isomer of undecane, with the chemical formula C₁₁H₂₄. As a saturated hydrocarbon, it is a non-polar compound characterized by its intricate steric structure which influences its physical and chemical behavior. This document provides a comprehensive overview of the chemical properties and structural information of this compound, intended for use in research and development settings.

Chemical Structure and Identification

The structural framework of this compound is built upon a seven-carbon heptane (B126788) chain. This backbone is substituted with four methyl groups at the second, third, and fifth carbon positions. Specifically, there are two methyl groups at the C2 position, and one methyl group each at the C3 and C5 positions. This arrangement leads to a chiral center at the C3 and C5 positions, though the commercial product is typically a racemic mixture.

Key identifiers for this compound are:

-

IUPAC Name : this compound[1]

-

SMILES : CCC(C)CC(C)C(C)(C)C[1]

-

InChI : InChI=1S/C11H24/c1-7-9(2)8-10(3)11(4,5)6/h9-10H,7-8H2,1-6H3[1][4]

The following diagram illustrates the relationship between the IUPAC name and the deduced chemical structure.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Weight | 156.31 g/mol | [1][3] |

| Exact Mass | 156.187800766 Da | [1][3] |

| Boiling Point | 174 °C | [2] |

| Melting Point | -57.06 °C (estimate) | [2] |

| Density | 0.7517 g/cm³ | [2] |

| Refractive Index | 1.4210 | [2] |

| XLogP3-AA | 5.2 | [1][3] |

| Complexity | 97.1 | [1][3] |

| Rotatable Bond Count | 4 | [3] |

Experimental Data and Protocols

Spectroscopic data is available, with the National Institute of Standards and Technology (NIST) providing the mass spectrum (electron ionization) for this compound.[4][5] However, detailed experimental conditions for the acquisition of this data are not provided. For researchers requiring specific analytical data, it is recommended to perform independent analysis (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry) on a purchased sample.

Signaling Pathways and Biological Activity

As a simple, non-functionalized alkane, this compound is not known to be involved in specific biological signaling pathways. Its primary biological relevance would be related to its hydrophobic nature, potentially allowing it to interact with non-polar regions of biological macromolecules or lipid membranes. However, there is a lack of specific research on the biological activities of this particular isomer. Its high lipophilicity, indicated by the XLogP3-AA value of 5.2, suggests it would likely exhibit low aqueous solubility and high partitioning into lipid environments.[1][3]

Conclusion

This compound is a well-characterized branched alkane with defined chemical and physical properties. While it does not possess obvious reactive functional groups for direct involvement in biological signaling, its stereochemistry and hydrophobicity make it a potentially interesting scaffold or reference compound in medicinal chemistry and materials science. The lack of detailed, publicly available experimental protocols for its synthesis and analysis necessitates that researchers develop or adapt standard procedures for their specific applications.

References

Physical properties of 2,2,3,5-Tetramethylheptane

An In-Depth Technical Guide to the Physical Properties of 2,2,3,5-Tetramethylheptane

Introduction

This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄. As a member of the hydrocarbon family, its physical properties are of significant interest in various fields, including fuel technology, lubrication, and as a non-polar solvent in chemical synthesis. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and an exploration of the relationship between its molecular structure and macroscopic properties. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound.

Summary of Physical Properties

The key physical properties of this compound are summarized in the table below. This data is crucial for predicting its behavior under various conditions and for its application in experimental and industrial settings.

| Physical Property | Value |

| Molecular Formula | C₁₁H₂₄[1][2] |

| Molecular Weight | 156.31 g/mol [1][2] |

| Boiling Point | 174 °C[3] |

| Density | 0.7517 g/cm³[3] |

| Refractive Index | 1.4210[3] |

| Melting Point | -57.06 °C (estimated)[3] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard methodologies for measuring the key physical properties of liquid alkanes like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is a critical indicator of a liquid's volatility and the strength of its intermolecular forces.[4] The capillary method, also known as the Thiele tube method, is a common and efficient technique for determining the boiling point of a small liquid sample.[4][5]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.[5]

-

A capillary tube, with its open end down, is inserted into the liquid in the test tube.[5]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5]

-

The entire assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.[5]

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[5]

-

As the temperature rises, air trapped in the capillary tube will be expelled, and eventually, a steady stream of bubbles will emerge from the open end of the capillary tube. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.[4]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the vapor pressure of the sample equals the external atmospheric pressure.[4]

Determination of Density (Vibrating Tube Densitometer)

Density is a fundamental property that relates the mass of a substance to the volume it occupies. For high-precision measurements of liquid densities, a vibrating tube densitometer is often employed.[6]

Apparatus:

-

Vibrating tube densitometer

-

Syringe for sample injection

-

Thermostat for temperature control

-

Reference standards (e.g., dry air and pure water)

Procedure:

-

The instrument is calibrated using two standards of known density, typically dry air and deionized water.

-

The U-shaped tube within the densitometer is set to vibrate at its natural frequency.

-

A precise volume of this compound is injected into the tube using a syringe, ensuring no air bubbles are present.

-

The temperature of the sample is controlled by the integrated thermostat.

-

The change in the oscillation frequency of the tube due to the mass of the sample is measured.

-

The instrument's software then calculates the density of the sample based on the calibration and the measured frequency change. This method allows for highly accurate and reproducible density measurements.[6]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid compounds.[7] The Abbe refractometer is a common instrument for this purpose.[8]

Apparatus:

-

Abbe Refractometer

-

Light source (typically a sodium D line source, 589 nm)[7]

-

Dropper or pipette

-

Thermostated water bath

-

Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

-

Lens paper

Procedure:

-

The prisms of the refractometer are cleaned with a suitable solvent and lens paper.[9]

-

The instrument is calibrated using a standard of known refractive index, such as distilled water.

-

A few drops of this compound are placed on the surface of the lower prism using a dropper.[9]

-

The two prisms are closed and locked together, spreading the liquid into a thin film.[8]

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark region.[9]

-

The compensator knob is adjusted to eliminate any color fringes and sharpen the borderline between the light and dark areas.

-

The main adjustment knob is then used to bring the borderline exactly onto the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

The temperature should be recorded, as the refractive index is temperature-dependent. If the measurement is not at the standard 20°C, a correction is applied.[7][9]

Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The following diagram illustrates the logical relationships between its structural features and its key physical properties.

References

- 1. This compound | C11H24 | CID 545795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound [chemicalbook.com]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. athabascau.ca [athabascau.ca]

- 8. davjalandhar.com [davjalandhar.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Synthesis of 2,2,3,5-Tetramethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2,2,3,5-tetramethylheptane, a highly branched alkane. The synthesis involves a three-step process commencing with a Grignard reaction to construct the carbon skeleton, followed by dehydration to an alkene intermediate, and concluding with catalytic hydrogenation to yield the saturated alkane. This document details the experimental protocols, presents quantitative data for the involved chemical entities, and visualizes the synthesis pathway and workflow.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a three-step reaction sequence. The chosen strategy involves the formation of a tertiary alcohol via a Grignard reaction, which is a reliable method for constructing sterically hindered carbon centers. Subsequent acid-catalyzed dehydration of the alcohol yields an alkene, which is then hydrogenated to the desired alkane.

The overall synthetic scheme is as follows:

Caption: A three-step synthesis pathway for this compound.

Quantitative Data of Key Compounds

The following table summarizes the key physical and chemical properties of the reactants, intermediates, and the final product.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Starting Material | |||||

| 3,3-Dimethyl-2-pentanone | 3,3-dimethylpentan-2-one | C₇H₁₄O | 114.19 | 131-132 | 0.808 |

| Isopropylmagnesium Bromide | (propan-2-yl)magnesium bromide | C₃H₇BrMg | 147.3 | (in solution) | (in solution) |

| Intermediate | |||||

| 2,2,3,5-Tetramethylheptan-3-ol | 2,2,3,5-tetramethylheptan-3-ol | C₁₁H₂₄O | 172.31 | (Not Available) | (Not Available) |

| 2,2,3,5-Tetramethylhept-3-ene | 2,2,3,5-tetramethylhept-3-ene | C₁₁H₂₂ | 154.30 | (Not Available) | (Not Available) |

| Final Product | |||||

| This compound | This compound | C₁₁H₂₄ | 156.31 | (Not Available) | (Not Available) |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound.

Step 1: Grignard Reaction - Synthesis of 2,2,3,5-Tetramethylheptan-3-ol

This step involves the nucleophilic addition of isopropylmagnesium bromide to the carbonyl carbon of 3,3-dimethyl-2-pentanone to form a tertiary alcohol.[1]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

-

3,3-Dimethyl-2-pentanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of 2-bromopropane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. The remaining 2-bromopropane solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 3,3-dimethyl-2-pentanone in anhydrous diethyl ether is added dropwise with constant stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

Work-up and Isolation: The reaction mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,2,3,5-tetramethylheptan-3-ol. Purification can be achieved by vacuum distillation.

Step 2: Dehydration - Synthesis of 2,2,3,5-Tetramethylhept-3-ene

The tertiary alcohol is dehydrated using a strong acid catalyst to form an alkene.[2][3][4]

Materials:

-

2,2,3,5-Tetramethylheptan-3-ol (crude or purified)

-

Concentrated sulfuric acid or phosphoric acid

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: The crude 2,2,3,5-tetramethylheptan-3-ol is placed in a round-bottom flask. A catalytic amount of concentrated sulfuric acid is added. The mixture is heated gently. For tertiary alcohols, dehydration occurs at relatively low temperatures (25-80 °C).[2][4]

-

Distillation: The alkene product is distilled from the reaction mixture as it is formed.

-

Work-up and Isolation: The distillate is washed with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a water wash. The organic layer is dried over anhydrous magnesium sulfate, and the resulting alkene, primarily 2,2,3,5-tetramethylhept-3-ene, can be further purified by fractional distillation.

Step 3: Hydrogenation - Synthesis of this compound

The final step is the saturation of the carbon-carbon double bond of the alkene intermediate to yield the desired alkane. The hydrogenation of a tetrasubstituted alkene can be challenging and may require more active catalysts or harsher conditions.[5]

Materials:

-

2,2,3,5-Tetramethylhept-3-ene

-

Platinum(IV) oxide (Adam's catalyst) or Palladium on carbon (Pd/C)

-

Ethanol (B145695) or ethyl acetate (B1210297) (solvent)

-

Hydrogen gas

Procedure:

-

Reaction Setup: The alkene is dissolved in a suitable solvent such as ethanol in a hydrogenation flask. A catalytic amount of platinum(IV) oxide is added to the solution.

-

Hydrogenation: The flask is connected to a hydrogenation apparatus, and the air is replaced with hydrogen gas. The mixture is stirred vigorously under a positive pressure of hydrogen until the theoretical amount of hydrogen is consumed.

-

Work-up and Isolation: The catalyst is removed by filtration through a pad of Celite. The solvent is removed from the filtrate by distillation to yield the final product, this compound. The purity of the product can be assessed by gas chromatography and NMR spectroscopy.

Visualization of Experimental Workflow

The logical flow of the entire synthesis process is depicted in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic Profile of 2,2,3,5-Tetramethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,3,5-tetramethylheptane (C₁₁H₂₄), a branched alkane. Due to the limited availability of public experimental data for this specific isomer, this guide combines existing mass spectrometry and infrared spectroscopy information with predicted nuclear magnetic resonance data to offer a valuable resource for identification, characterization, and further research.

Mass Spectrometry (MS)

Mass spectrometry of this compound is characterized by extensive fragmentation, typical for branched alkanes, with the molecular ion peak often being of low abundance. The fragmentation pattern provides a fingerprint for its structural elucidation.

Data Presentation

The electron ionization mass spectrum of this compound is available from the National Institute of Standards and Technology (NIST) database.[1][2] The primary ions observed are summarized in the table below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 65 | [C₃H₅]⁺ |

| 43 | 90 | [C₃H₇]⁺ |

| 56 | 70 | [C₄H₈]⁺ |

| 57 | 100 | [C₄H₉]⁺ (tert-Butyl cation) |

| 71 | 30 | [C₅H₁₁]⁺ |

| 85 | 15 | [C₆H₁₃]⁺ |

| 99 | 5 | [C₇H₁₅]⁺ |

| 156 | <1 | [C₁₁H₂₄]⁺ (Molecular Ion) |

Experimental Protocols

The mass spectrum was obtained via electron ionization (EI). A generalized protocol for obtaining such a spectrum is as follows:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this compound.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).

-

Fragmentation: The high internal energy of the molecular ion leads to fragmentation, breaking covalent bonds and forming various smaller, positively charged fragment ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualization of Fragmentation Pathway

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to show characteristic absorption bands for C-H stretching and bending vibrations, consistent with its alkane structure. A vapor phase IR spectrum is available from SpectraBase.[2]

Data Presentation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2960-2850 | C-H Stretch | -CH₃, -CH₂-, -CH |

| 1470-1450 | C-H Bend | -CH₂-, -CH₃ |

| 1385-1365 | C-H Bend | -CH₃ (Umbrella) |

| ~1365 | C-H Bend | gem-dimethyl split |

Experimental Protocols

A typical experimental protocol for obtaining a vapor phase IR spectrum is as follows:

-

Sample Preparation: A small amount of the liquid sample is injected into a heated gas cell.

-

IR Analysis: The gas cell is placed in the sample compartment of an FTIR spectrometer. A beam of infrared radiation is passed through the sample.

-

Data Acquisition: The detector measures the amount of radiation that passes through the sample at each wavenumber. The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.85 | t | 3H | -CH₂CH₃ |

| ~0.88 | d | 3H | -CH(CH₃ )CH₂- |

| ~0.90 | s | 9H | -C(CH₃ )₃ |

| ~1.15 | m | 2H | -CH₂ CH₃ |

| ~1.25 | m | 1H | -CH(CH₃)CH₂ - (one H) |

| ~1.35 | m | 1H | -CH(CH₃)CH₂ - (one H) |

| ~1.60 | m | 1H | -CH (CH₃)CH₂- |

| ~1.75 | m | 1H | -CH (CH₃)C(CH₃)₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Carbon Type |

| ~14 | Primary (-CH₃) |

| ~20 | Primary (-CH₃) |

| ~28 | Primary (-C(C H₃)₃) |

| ~30 | Secondary (-C H₂CH₃) |

| ~33 | Quaternary (-C (CH₃)₃) |

| ~38 | Tertiary (-C H(CH₃)C(CH₃)₃) |

| ~45 | Secondary (-CH(CH₃)C H₂-) |

| ~48 | Tertiary (-C H(CH₃)CH₂-) |

Experimental Protocols

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a liquid sample is as follows:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-25 mg/mL. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

-

NMR Analysis: The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer.

-

Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing: The FID is Fourier-transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Visualization of Chemical Environments

Caption: Predicted chemical environments for ¹³C and ¹H NMR of this compound.

References

An In-depth Technical Guide to 2,2,3,5-Tetramethylheptane (CAS Number: 61868-42-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,3,5-tetramethylheptane, a branched-chain alkane. Due to the limited availability of specific experimental data for this particular isomer, this document synthesizes known physicochemical properties and infers information based on the general characteristics of highly branched alkanes. The guide covers physicochemical data, a theoretical synthesis pathway, general toxicological information, and a proposed experimental workflow for characterization. This document aims to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may encounter or have an interest in this compound.

Physicochemical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄.[1][2] Its structure consists of a seven-carbon heptane (B126788) chain with four methyl group substitutions at the 2, 3, and 5 positions. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| Molecular Weight | 156.31 g/mol | [2][3] |

| CAS Number | 61868-42-6 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Boiling Point | 174 °C | [3] |

| Density | 0.7517 g/cm³ | [3] |

| Canonical SMILES | CCC(C)CC(C)C(C)(C)C | [2] |

| InChI | InChI=1S/C11H24/c1-7-9(2)8-10(3)11(4,5)6/h9-10H,7-8H2,1-6H3 | [2] |

| InChIKey | KXNFNEAZTWCHIL-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

A potential retrosynthetic analysis suggests that this compound could be synthesized from smaller, commercially available precursors. The following diagram illustrates a theoretical synthetic workflow.

General Experimental Considerations:

-

Grignard Reaction: This step requires anhydrous conditions to prevent the quenching of the Grignard reagent. The reaction is typically performed in an inert solvent such as diethyl ether or tetrahydrofuran.

-

Dehydration: The tertiary alcohol formed can be dehydrated using a strong acid catalyst like sulfuric acid or phosphoric acid with heating. This step is likely to produce a mixture of alkene isomers.

-

Hydrogenation: The resulting alkene mixture can be hydrogenated to the final alkane using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry: The NIST WebBook provides the mass spectrum (electron ionization) for this compound.[5] PubChem also lists mass spectrometry data, indicating a top peak at m/z 57.[2]

Applications in Research and Drug Development

Specific applications of this compound in drug development or other research areas are not well-documented. However, highly branched alkanes, in general, have some uses in the pharmaceutical and chemical industries.

-

Solvents: Alkanes can be used as nonpolar solvents for extraction and purification of organic compounds.

-

Reference Compounds: Due to their defined structure and properties, specific isomers like this compound can serve as model compounds for studying the relationship between molecular structure and macroscopic properties.[3]

Toxicological and Safety Information

No specific safety data sheet (SDS) or detailed toxicological studies for this compound were found. The information below is inferred from data on similar branched alkanes and should be treated with caution. A proper risk assessment should be conducted before handling this compound.

| Hazard Category | Inferred Information | Source |

| Acute Oral Toxicity | Likely to be of low acute oral toxicity. | [6] |

| Acute Dermal Toxicity | Likely to be of low acute dermal toxicity. | [6] |

| Acute Inhalation Toxicity | May cause adverse health effects upon inhalation of vapors. | [6] |

| Skin Irritation | May be slightly irritating to the skin. | [6] |

| Eye Irritation | May be slightly irritating to the eyes. | [6] |

| Aspiration Hazard | May be fatal if swallowed and enters airways. | [6] |

| Flammability | Assumed to be a flammable liquid. | [6] |

Proposed Experimental Workflow for Characterization

For researchers synthesizing or isolating this compound, a systematic workflow for its characterization is essential. The following diagram outlines a general experimental procedure for confirming the identity and purity of the compound.

This workflow would involve:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and to obtain the mass spectrum for comparison with known databases.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural confirmation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic C-H stretching and bending vibrations of an alkane.

Conclusion

This compound is a highly branched alkane for which a significant amount of specific experimental data is currently lacking in public databases. This guide has compiled the available physicochemical properties and has provided a theoretical framework for its synthesis and characterization based on the known chemistry of similar compounds. While its direct applications in drug development are not established, its properties are of interest to researchers studying the structure-property relationships of hydrocarbons. It is imperative that any handling of this compound be preceded by a thorough safety evaluation, considering the general hazards associated with branched alkanes. Further research is needed to fully elucidate the experimental synthesis, reactivity, and potential applications of this specific isomer.

References

- 1. researchgate.net [researchgate.net]

- 2. Solved: What are the uses of Alkanes in medicine [Chemistry] [gauthmath.com]

- 3. Bacterial metabolism of long-chain n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Isomers of Undecane (C11H24) and Their Properties

Introduction

Undecane (B72203) (C11H24) is an acyclic alkane that, with 159 structural isomers, presents a significant landscape for physicochemical and toxicological studies.[1][2][3][4][5][6] As nonpolar hydrocarbons, the isomers of undecane are characterized by a range of physical properties that are primarily influenced by the degree and nature of their branching. While generally considered to have low biological reactivity, their utility as solvents and as components of complex hydrocarbon mixtures makes them of considerable interest in various industrial and research settings. This guide offers a detailed overview of the known properties of a selection of undecane isomers, outlines the experimental protocols for their characterization, and provides a logical workflow for these experimental procedures.

Physicochemical Properties of Undecane Isomers

The structural diversity among the isomers of undecane leads to notable differences in their physical properties. In general, increased branching disrupts the intermolecular van der Waals forces, which typically results in lower boiling and melting points when compared to the linear n-undecane.[1][7] The symmetry of the molecule also plays a crucial role, with more symmetrical isomers often exhibiting higher melting points.[1]

Quantitative Data Summary

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index (n20/D) |

| n-Undecane | 1120-21-4 | 196[1][3][4][7] | -26[1][3][4] | 0.740[1][3] | 1.417[2][4] |

| 2-Methyldecane | 6975-98-0 | 189.3[1][7] | - | 0.737[1] | - |

| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1[1] | -92.9[1] | 0.742[1] | - |

| 4-Methyldecane | 2847-72-5 | 188.7[1] | - | 0.741[1] | - |

| 5-Methyldecane | 13151-35-4 | 186.1[1] | -57.06 (est.)[1] | 0.742[1] | - |

| 2,2-Dimethylnonane | 17302-18-0 | - | - | - | - |

| 2,3-Dimethylnonane | 2884-06-2 | 186[1] | -57.06 (est.)[1] | 0.7438[1] | - |

| 4,4-Dimethylnonane | - | - | - | - | - |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of undecane isomers.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure is equal to the surrounding atmospheric pressure.

Methodology (Capillary Method):

-

Sample Preparation: A small quantity of the liquid undecane isomer is placed into a test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is placed with the open end down into the test tube containing the sample. This assembly is then attached to a thermometer.

-

Heating: The apparatus is heated in a controlled manner, for example, using a Thiele tube or a melting point apparatus equipped with a heating block.

-

Observation: As the temperature increases, a stream of bubbles will be observed emerging from the open end of the capillary tube. The heating is then slowly reduced.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1]

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For pure crystalline substances, this transition occurs over a very narrow temperature range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the solid undecane isomer is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a means for observing the sample.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded.

-

Melting Point Range: The recorded temperature range is reported as the melting point.[1]

Determination of Density

Principle: Density is defined as the mass of a substance per unit of volume.

Methodology (Pycnometer Method):

-

Pycnometer Calibration: A pycnometer, which is a flask with a precise and known volume, is cleaned, dried, and weighed while empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the combined weight is measured. This allows for the calculation of the pycnometer's exact volume.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with the liquid undecane isomer at the same specific temperature.

-

Weighing: The pycnometer containing the sample is weighed.

-

Calculation: The mass of the undecane isomer is determined by subtracting the weight of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.[1]

Determination of Refractive Index

Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a fundamental physical property of a substance.

Methodology (Abbe Refractometer):

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of the liquid undecane isomer are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should be recorded as the refractive index is temperature-dependent.

Mandatory Visualizations

As simple alkanes, undecane and its isomers are not known to be involved in specific biological signaling pathways. However, a logical workflow for the characterization of an unknown undecane isomer can be visualized.

Caption: Experimental workflow for isomer characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. Undecane (C11H24) High Purity 99% Available at Attractive Prices, Supplier in Mumbai [nacchemical.com]

- 3. webqc.org [webqc.org]

- 4. Undecane - Wikipedia [en.wikipedia.org]

- 5. Undecane - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 6. Showing Compound Undecane (FDB004982) - FooDB [foodb.ca]

- 7. benchchem.com [benchchem.com]

Thermodynamic properties of branched alkanes

An In-depth Technical Guide to the Thermodynamic Properties of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkanes, isomers of their linear counterparts, exhibit unique thermodynamic properties that are crucial for understanding their stability and reactivity. This technical guide provides a comprehensive overview of these properties, including enthalpy of formation, standard entropy, Gibbs free energy of formation, and heat of combustion. We delve into the theoretical underpinnings of why branching confers greater stability, explore the detailed experimental and computational methodologies used to determine these properties, and present quantitative data in a structured format for comparative analysis. This document is intended to serve as a core reference for professionals in chemistry, materials science, and pharmacology who require a deep understanding of alkane thermodynamics.

Introduction: The Significance of Branching

Alkanes are acyclic saturated hydrocarbons with the general formula C_n H_(2n+2). For any alkane with four or more carbon atoms, structural isomers exist. These isomers share the same molecular formula but differ in the connectivity of their atoms. A key distinction is between linear (n-alkanes) and branched alkanes. While chemically similar, their thermodynamic properties diverge significantly. Branched alkanes are generally more thermodynamically stable than their straight-chain isomers.[1][2][3][4] This enhanced stability, manifesting as lower potential energy, has profound implications in various fields. In the petroleum industry, for instance, branched isomers are desirable components of gasoline as they burn more efficiently and have higher octane (B31449) numbers.[5] Understanding the thermodynamic landscape of these molecules is fundamental to predicting reaction equilibria, determining product distributions, and designing synthetic pathways.

Core Thermodynamic Properties and Stability

The relative stability of alkane isomers is quantified by several key thermodynamic properties. The general principle is that increased branching leads to a more stable molecule.[1][6] This stability is a result of the molecule's electronic structure becoming more compact, which reduces the molecular surface area per atom and lowers the overall potential energy.[3][7]

Heat of Combustion (ΔH°c)

The heat of combustion is the energy released when one mole of a substance is completely burned in the presence of excess oxygen.[8][9] It is a direct experimental measure of a molecule's potential energy content. A lower (less negative) heat of combustion signifies a lower potential energy and therefore greater stability.[1][8] For a set of isomers, which produce the same products (CO2 and H2O) upon combustion, the difference in their heats of combustion directly reflects the difference in their initial potential energies.[9]

Enthalpy of Formation (ΔH°f)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative (or less positive) value indicates greater thermodynamic stability. Branched alkanes consistently show a more negative enthalpy of formation compared to their linear isomers, confirming their enhanced stability.[10]

Standard Molar Entropy (S°)

Entropy is a measure of the molecular disorder or randomness. For alkanes, this relates to the number of available conformations. Linear alkanes have more rotational freedom and can adopt a greater number of conformations, leading to higher entropy. The more compact and rigid structure of branched alkanes restricts this freedom, resulting in a lower standard molar entropy.[5][11]

Gibbs Free Energy of Formation (ΔG°f)

Gibbs free energy combines the effects of enthalpy and entropy to determine the spontaneity of a formation reaction under constant temperature and pressure (ΔG°f = ΔH°f - TΔS°).[12][13] The trend for ΔG°f among isomers largely follows the enthalpy of formation, with branched alkanes having more negative values, indicating they are thermodynamically more favorable to form than their linear counterparts.

Quantitative Thermodynamic Data

The following tables summarize the standard thermodynamic properties for isomers of pentane (B18724) (C5H12) and hexane (B92381) (C6H12) at 298.15 K. The data clearly illustrates the principles discussed above: as branching increases, the heat of combustion becomes less negative, the enthalpy of formation becomes more negative, and the standard entropy decreases, all pointing towards greater thermodynamic stability.

Table 1: Thermodynamic Properties of Pentane Isomers (C5H12)

| Isomer | Structure | ΔH°c (kJ/mol) | ΔH°f (kJ/mol) | S° (J/mol·K) | ΔG°f (kJ/mol) |

| n-Pentane | CH3(CH2)3CH3 | -3536 | -146.8 | 348.9 | -8.6 |

| Isopentane (2-Methylbutane) | (CH3)2CHCH2CH3 | -3529 | -154.0 | 343.8 | -13.1 |

| Neopentane (2,2-Dimethylpropane) | (CH3)4C | -3514 | -167.2 | 306.4 | -17.5 |

Data sourced from NIST Chemistry WebBook and various thermochemistry databases.

Table 2: Thermodynamic Properties of Hexane Isomers (C6H14)

| Isomer | Structure | ΔH°c (kJ/mol) | ΔH°f (kJ/mol) | S° (J/mol·K) | ΔG°f (kJ/mol) |

| n-Hexane | CH3(CH2)4CH3 | -4163[1] | -167.2 | 388.4 | 0.1 |

| 2-Methylpentane | (CH3)2CH(CH2)2CH3 | -4158[1] | -174.4 | 379.8 | -4.4 |

| 3-Methylpentane | CH3CH2CH(CH3)CH2CH3 | -4156 | -172.1 | 382.2 | -2.6 |

| 2,2-Dimethylbutane | (CH3)3CCH2CH3 | -4154[1] | -185.9 | 358.3 | -13.0 |

| 2,3-Dimethylbutane | (CH3)2CHCH(CH3)2 | -4152 | -180.2 | 368.5 | -8.5 |

Data sourced from NIST Chemistry WebBook and various thermochemistry databases.

Visualization of Core Concepts

The following diagrams illustrate the key logical and experimental workflows discussed in this guide.

Caption: Logical relationship between alkane branching and thermodynamic stability.

Experimental & Computational Methodologies

The determination of thermodynamic properties relies on both precise experimental measurements and sophisticated computational models.

Experimental Protocol: Bomb Calorimetry

Bomb calorimetry is the primary experimental technique for determining the heat of combustion.[14] The experiment measures the heat released from a combustion reaction at a constant volume.

Detailed Methodology:

-

Sample Preparation: A precisely weighed sample of the alkane (typically around 1 gram) is placed in a sample crucible. A piece of ignition wire of known length and mass is attached to two electrodes, with the wire either touching or wrapped around the sample pellet.

-

Bomb Assembly: A small, known quantity of water (e.g., 1 mL) is added to the bottom of the steel "bomb" to saturate the internal atmosphere, ensuring that any water produced by the combustion is in the liquid state. The crucible is placed inside the bomb, and the bomb head is sealed tightly.

-

Pressurization: The bomb is flushed with pure oxygen to remove any atmospheric nitrogen and then filled with oxygen to a high pressure (typically 25-30 atm). This ensures complete and rapid combustion.

-

Calorimeter Setup: The sealed bomb is submerged in a precisely measured volume of water in an insulated container called a dewar. A stirrer is used to ensure uniform water temperature, and a high-precision thermometer (often with a resolution of 0.001 °C) is used to monitor the temperature of the water.

-

Combustion and Measurement: The system is allowed to reach thermal equilibrium. The initial temperature (Ti) is recorded at regular intervals. The sample is then ignited by passing an electric current through the ignition wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise. The temperature is recorded until it reaches a maximum (Tf) and then begins to cool.

-

Calculation: The total heat released (q_total) is calculated using the equation: q_total = C_cal * ΔT Where C_cal is the heat capacity of the calorimeter (determined by burning a standard substance like benzoic acid) and ΔT is the corrected temperature change (Tf - Ti).

-

Corrections: The total heat is corrected for the heat released by the combustion of the ignition wire. The final value is then converted to the molar heat of combustion (ΔH°c) in kJ/mol.

Caption: Experimental workflow for determining heat of combustion via bomb calorimetry.

Computational Protocol: Statistical Mechanics

Statistical mechanics provides a theoretical framework to calculate macroscopic thermodynamic properties from the microscopic properties of molecules.[15][16] This approach is particularly useful for estimating properties of molecules that are difficult to synthesize or measure.

Detailed Methodology:

-

Quantum Mechanical Calculations: The process begins with high-level ab initio or Density Functional Theory (DFT) calculations, often using software like Gaussian. These calculations determine the molecule's equilibrium geometry (bond lengths and angles) and its vibrational frequencies.

-

Partition Function Calculation: The total partition function (Q) for the molecule is calculated by considering the contributions from its different modes of motion: translational, rotational, vibrational, and electronic.

-

Q_total = Q_trans * Q_rot * Q_vib * Q_elec

-

-

Thermodynamic Property Derivation: Macroscopic thermodynamic properties are then derived from the partition function and temperature (T).

-

Internal Energy (U): U = N * k_B * T^2 * (∂lnQ / ∂T)_V

-

Entropy (S): S = N * k_B * (ln(Q/N) + 1) + U/T

-

Enthalpy (H): H = U + pV (for an ideal gas, H = U + N * k_B * T)

-

Gibbs Free Energy (G): G = H - TS Where N is the number of molecules and k_B is the Boltzmann constant. These calculations provide the standard enthalpies of formation, entropies, and Gibbs free energies.

-

Caption: Computational workflow for determining thermodynamic properties via statistical mechanics.

Conclusion

The thermodynamic properties of branched alkanes are a direct consequence of their molecular structure. The principle that increased branching leads to greater thermodynamic stability is consistently supported by experimental data and theoretical calculations. Branched isomers exhibit more negative enthalpies of formation and less negative heats of combustion compared to their linear counterparts, reflecting their lower potential energy states. This stability is primarily attributed to a more compact electronic structure that minimizes molecular surface area. A thorough understanding of these properties, obtained through rigorous experimental methods like bomb calorimetry and powerful computational techniques based on statistical mechanics, is essential for applications ranging from fuel development to the rational design of molecules in the pharmaceutical and chemical industries.

References

- 1. Relative Stability of Acyclic Alkanes | OpenOChem Learn [learn.openochem.org]

- 2. ck12.org [ck12.org]

- 3. Stability on the Branch Line - ChemistryViews [chemistryviews.org]

- 4. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploiting entropy to separate alkane isomers [pubsapp.acs.org]

- 6. study.com [study.com]

- 7. quora.com [quora.com]

- 8. Video: Combustion Energy: A Measure of Stability in Alkanes and Cycloalkanes [jove.com]

- 9. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. mdpi.com [mdpi.com]

- 12. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 16. chem.tamu.edu [chem.tamu.edu]

An In-depth Technical Guide to the Molecular Geometry of 2,2,3,5-Tetramethylheptane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the molecular geometry of 2,2,3,5-tetramethylheptane (C₁₁H₂₄), a branched alkane.[1][2][3] In the absence of specific experimental crystallographic or gas-phase diffraction data for this molecule, this document outlines its theoretical geometric structure, conformational possibilities, and steric considerations based on fundamental principles of organic chemistry. Furthermore, it details the generalized experimental and computational protocols that would be employed for the precise determination of its molecular geometry. This guide serves as a foundational resource for researchers working with this or structurally related non-polar compounds, where molecular shape and steric bulk are critical to physical properties and intermolecular interactions.

Introduction and Molecular Overview

This compound is a saturated, highly branched acyclic alkane.[1][2][3] Its structure is characterized by a seven-carbon main chain with four methyl group substitutions at the 2, 3, and 5 positions. The high degree of branching and the presence of a quaternary carbon center significantly influence its physical properties, such as boiling point, viscosity, and density, when compared to its linear isomer, n-undecane. For professionals in drug development, understanding the geometry of such aliphatic structures is crucial when they form parts of larger drug molecules, as the shape and steric profile can dictate receptor binding, solubility, and metabolic stability.

The fundamental geometry of this compound is dictated by the sp³ hybridization of its carbon atoms, leading to a localized tetrahedral arrangement around each carbon. However, the molecule's overall three-dimensional shape is complex, defined by the rotational conformations (rotamers) around its carbon-carbon single bonds and influenced by significant steric hindrance.

Caption: IUPAC Numbering Scheme for this compound.

Theoretical Molecular Geometry and Predicted Data

While precise experimental values for this compound are not publicly available, its geometric parameters can be reliably predicted based on data from analogous sterically hindered alkanes and computational models. The primary deviations from idealized tetrahedral geometry (109.5° bond angles) arise from steric repulsion between bulky substituent groups.

Key Steric Interactions:

-

1,3-Diaxial-type Strain: The gem-dimethyl group at C2 and the methyl group at C3 create significant steric crowding. This repulsion is expected to widen the C2-C3-C4 bond angle to minimize van der Waals strain.

-

Gauche Interactions: Rotations around the C3-C4 and C4-C5 bonds will lead to multiple gauche interactions between alkyl groups, influencing the equilibrium populations of different conformers. The lowest energy conformation will be one that minimizes these high-energy interactions.

The following table summarizes the predicted geometric parameters for the lowest-energy conformer of this compound.

| Parameter | Atom(s) Involved | Predicted Value | Rationale |

| Bond Lengths | |||

| C-C (Quaternary-Tertiary) | C2-C3 | ~1.55 Å | Steric repulsion between bulky groups at C2 and C3 slightly elongates the bond compared to a standard C-C bond. |

| C-C (Standard) | e.g., C4-C5 | ~1.53 Å | Typical sp³-sp³ carbon-carbon single bond length. |

| C-H | All | ~1.09 Å | Standard sp³ carbon-hydrogen bond length. |

| Bond Angles | |||

| C-C-C (Hindered) | C2-C3-C4 | > 112° | Significant steric strain between methyl groups on C2 and C3 forces this angle to open well beyond 109.5°. |

| C-C-C (Standard) | C5-C6-C7 | ~109.5° | Approximates the ideal tetrahedral angle in less sterically congested regions of the molecule. |

| H-C-H | All Methyl/ene | ~109.5° | Expected tetrahedral geometry. |

Conformational Analysis Workflow

The overall shape of this compound is a weighted average of its thermally accessible conformers. Determining the most stable conformer requires a systematic computational approach. The logical workflow for such an analysis is depicted below.

Caption: Workflow for Computational Conformational Analysis.

Experimental Protocols for Geometric Determination

Should an experimental determination of this compound's geometry be required, several techniques could be employed. The selection depends on the physical state of the sample and the desired precision.

Gas-Phase Electron Diffraction (GED)

This is a powerful technique for determining the geometry of molecules in the gas phase, free from intermolecular forces.[4]

Methodology:

-

Sample Volatilization: The liquid this compound sample is heated under vacuum to produce a steady stream of gaseous molecules.

-

Electron Beam Interaction: A high-energy beam of electrons (~40-60 keV) is passed through the gas stream. The electrons are scattered by the electrostatic potential of the atoms in the molecules.[5]

-

Diffraction Pattern Recording: The scattered electrons create a diffraction pattern of concentric rings on a detector. The intensity of this pattern is recorded as a function of the scattering angle.

-

Data Analysis:

-

The total scattering intensity is measured. The smoothly varying atomic scattering component is subtracted, leaving the molecular scattering intensity.[5]

-

This molecular scattering component contains the structural information. It is mathematically transformed (e.g., via a sine-Fourier transform) to generate a radial distribution curve (RDC).

-

The RDC shows peaks corresponding to all internuclear distances in the molecule.

-

-

Structure Refinement: A theoretical model of the molecule's geometry is constructed. The internuclear distances calculated from this model are compared to the experimental RDC. The geometric parameters of the model (bond lengths, angles, dihedrals) are then refined using a least-squares algorithm until the calculated RDC best fits the experimental data. This process is often aided by data from high-level computational calculations.[5]

X-ray Crystallography (for a suitable solid derivative)

Since this compound is a liquid at room temperature, it cannot be analyzed directly by single-crystal X-ray diffraction. However, if it were part of a larger molecule that is crystalline, this method would provide the most precise solid-state geometric data.

Methodology:

-

Crystal Growth: A high-quality single crystal of a compound containing the 2,2,3,5-tetramethylheptyl moiety is grown.

-

Diffraction Experiment: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays onto a detector, producing a pattern of spots of varying intensity.

-

Data Collection: The crystal is rotated, and thousands of diffraction spots are collected at different orientations.

-

Structure Solution and Refinement:

-

The positions and intensities of the spots are used to determine the unit cell dimensions and symmetry of the crystal.

-

The phases of the diffracted waves are determined (the "phase problem"), often using computational methods.

-

An electron density map of the molecule is generated.

-

The positions of the atoms are identified from the map, and a molecular model is built and refined to best fit the experimental data, yielding precise bond lengths, angles, and torsional angles.

-

Conclusion

The molecular geometry of this compound is defined by a tetrahedral arrangement around its sp³-hybridized carbon atoms, significantly distorted by steric repulsion between its four methyl substituents. While lacking direct experimental measurement, its structure can be confidently predicted through computational chemistry, revealing elongated bonds and widened angles at its most sterically congested centers (C2 and C3). The molecule exists as a dynamic equilibrium of multiple conformers, with the lowest-energy state minimizing gauche and 1,3-diaxial-type interactions. The established experimental protocols of Gas-Phase Electron Diffraction and the computational workflow for conformational analysis provide robust pathways for the precise characterization of this and similar branched alkanes, offering critical insights for applications in materials science and pharmaceutical development.

References

Commercial Availability of 2,2,3,5-Tetramethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2,2,3,5-Tetramethylheptane (CAS No. 61868-42-6). The information presented herein is intended to assist researchers, scientists, and professionals in drug development in sourcing this specific branched alkane for their studies. Due to its nature as a highly specific and likely non-commodity chemical, its commercial availability is limited. This guide summarizes its known properties and outlines a logical procurement strategy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data has been aggregated from various chemical databases.[1][2][3][4][5][6]

| Property | Value | Source |

| CAS Number | 61868-42-6 | [1][2][3][5][6] |

| Molecular Formula | C11H24 | [1][2][3][5][6] |

| Molecular Weight | 156.31 g/mol | [2][3] |

| Boiling Point | 174 °C (Predicted) | [1] |

| Density | 0.7517 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.4210 (Predicted) | [1] |

| InChI Key | KXNFNEAZTWCHIL-UHFFFAOYSA-N | [5][6] |

| Canonical SMILES | CCC(C)CC(C)C(C)(C)C | [2] |

Commercial Availability

Extensive searches for the commercial availability of this compound indicate that it is not a readily available stock chemical. The inquiries across numerous chemical supplier databases and marketplaces predominantly return results for its isomers, such as 2,3,5,5-tetramethylheptane, 2,3,3,5-tetramethylheptane, and 2,2,5,5-tetramethylheptane.[7][8][9][10][11] This suggests that this compound is a specialty chemical, likely synthesized for specific research purposes rather than being produced on a large commercial scale.

One potential avenue for procurement is through companies specializing in custom synthesis or supplying rare chemicals for research purposes. While not explicitly listing this compound as a stock item, Benchchem has been identified as a supplier of other rare branched alkanes and may be a point of contact for custom synthesis inquiries.

A report from the Coordinating Research Council, Inc. mentions this compound in the context of fuel studies, which may indicate its use as a reference material in the petroleum industry.[12] However, this does not point to a direct commercial supplier for general research use.

Procurement Workflow

For researchers requiring this compound, a systematic approach to procurement is necessary. The following diagram illustrates a logical workflow for acquiring this compound.

Caption: A logical workflow for the procurement of this compound.

Experimental Protocols

As this guide focuses on the commercial availability of this compound, detailed experimental protocols for its use are beyond the current scope. Researchers who successfully procure this compound should refer to relevant literature for protocols specific to their application. For quality control, standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to confirm the identity and purity of the substance. The NIST Chemistry WebBook provides mass spectrum data for this compound which can be used as a reference.[5][6]

Conclusion

References

- 1. This compound [chemicalbook.com]

- 2. This compound | C11H24 | CID 545795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Heptane, 2,2,3,5-tetramethyl- CAS#: 61868-42-6 [m.chemicalbook.com]

- 4. Heptane, 2,2,3,5-tetramethyl- (CAS 61868-42-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Heptane, 2,2,3,5-tetramethyl- [webbook.nist.gov]

- 6. Heptane, 2,2,3,5-tetramethyl- [webbook.nist.gov]

- 7. Buy 2,3,5,5-Tetramethylheptane | 61868-55-1 [smolecule.com]

- 8. Buy 2,3,3,5-Tetramethylheptane | 61868-50-6 [smolecule.com]

- 9. 2,3,5,5-Tetramethylheptane | C11H24 | CID 53428869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,3,4,5-Tetramethylheptane | C11H24 | CID 3896724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. crcao.org [crcao.org]

An In-depth Technical Guide to the Safe Handling of 2,2,3,5-Tetramethylheptane

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct safety and toxicological data is available for 2,2,3,5-Tetramethylheptane. The following guide is based on available information for this compound and structurally similar flammable alkanes. All procedures should be conducted with a thorough understanding of the potential hazards and in accordance with institutional and regulatory safety protocols.

Introduction

This compound is a branched alkane with the molecular formula C11H24.[1][2] As with other volatile hydrocarbons, it is presumed to be a flammable liquid with potential health hazards associated with inhalation, skin contact, and ingestion. This guide provides a comprehensive overview of the known properties and inferred safety considerations for handling this compound in a laboratory setting.

Physicochemical and Toxicological Data

The following table summarizes the available and inferred physicochemical and toxicological properties of this compound. Data for the structurally similar and more well-studied compound, heptane, is provided for comparison to inform safety and handling procedures.

| Property | This compound | Heptane (for reference) |

| Molecular Formula | C11H24[1][2] | C7H16 |

| Molecular Weight | 156.31 g/mol [1][3] | 100.21 g/mol |

| CAS Number | 61868-42-6[1][2] | 142-82-5[4] |

| Appearance | Inferred: Colorless liquid | Colorless liquid |

| Odor | Inferred: Gasoline-like | Gasoline-like |

| Boiling Point | Data not readily available | 98 °C |

| Flash Point | Inferred: < 22.8 °C (73 °F) | -4 °C |

| Flammability | Inferred: Highly Flammable | Highly Flammable (NFPA Flammability Rating: 3)[5] |

| Specific Gravity | Data not readily available | 0.684 g/cm³ |

| Vapor Pressure | Data not readily available | 48 mmHg at 20 °C |

| Water Solubility | Inferred: Insoluble | Insoluble |

| Hazards | Inferred: Flammable liquid and vapor, Skin irritant, Aspiration hazard, May cause drowsiness or dizziness.[4][5] | Flammable liquid and vapor, Skin irritant, Aspiration hazard, May cause drowsiness or dizziness, Very toxic to aquatic life with long-lasting effects.[4][5] |

Experimental Protocols

The following protocols are based on best practices for handling flammable and potentially hazardous liquid hydrocarbons.

3.1. General Handling and Storage Protocol

-

Objective: To outline the safe handling and storage procedures for this compound to minimize exposure and prevent fire or explosion.

-

Methodology:

-

Engineering Controls: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] An emergency eyewash station and safety shower must be readily accessible.[5]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4][7] Use explosion-proof electrical and lighting equipment.[5]

-

Static Discharge: Ground and bond containers when transferring the liquid to prevent static discharge.[4][8]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[8] Store away from incompatible materials such as oxidizing agents.

-

3.2. Spill Response Protocol

-

Objective: To provide a safe and effective procedure for managing a spill of this compound.

-

Methodology:

-

Immediate Actions:

-

Evacuate all non-essential personnel from the immediate spill area.

-

Eliminate all ignition sources.

-

Increase ventilation to the area.

-

-

Spill Containment and Cleanup:

-

For small spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand, or earth).

-

Place the absorbed material into a sealed, properly labeled container for disposal.

-

For large spills, contact your institution's environmental health and safety department immediately.

-

-

Decontamination: Clean the spill area with soap and water.

-

3.3. Disposal Protocol

-

Objective: To ensure the safe and environmentally responsible disposal of this compound waste.

-

Methodology:

-

Dispose of waste in a designated, labeled, and sealed container.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Do not dispose of this chemical down the drain or in the general trash.

-

Visualizations

4.1. Safe Handling Workflow

4.2. Health Hazards and First Aid

References

- 1. This compound | C11H24 | CID 545795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Heptane, 2,2,3,5-tetramethyl- [webbook.nist.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols for 2,2,3,5-Tetramethylheptane as a Non-Polar Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,5-Tetramethylheptane is a highly branched aliphatic hydrocarbon that serves as a non-polar solvent. Its unique structure, characterized by multiple methyl groups along a heptane (B126788) backbone, imparts specific physical and chemical properties that can be advantageous in various laboratory and industrial applications. As a member of the alkane family, it is chemically inert, making it a suitable medium for reactions involving highly reactive reagents.[1] Its high boiling point and low density are also notable features.

These application notes provide a comprehensive overview of the properties of this compound, along with detailed protocols for its use in common laboratory procedures. Due to the limited availability of experimental data for this specific isomer, some information is inferred from the general behavior of highly branched alkanes and similar C11 isomers.

Physicochemical Properties

The properties of this compound are summarized below. Data for the related isomers 2,2,5,5-tetramethylheptane (B15457728) and the linear alkane n-undecane are provided for comparison.

| Property | This compound | 2,2,5,5-Tetramethylheptane | n-Undecane |

| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol [2] | 156.31 g/mol | 156.31 g/mol |

| CAS Number | 61868-42-6[2] | 61868-47-1 | 1120-21-4 |

| Boiling Point | ~174 °C (estimated) | Data not readily available | 196 °C |

| Melting Point | ~ -57.06 °C (estimated) | Data not readily available | -26 °C |

| Density | ~0.7517 g/cm³ (estimated) | Data not readily available | 0.74 g/cm³ |

| Refractive Index | ~1.4210 (estimated) | Data not readily available | 1.417 |

| Water Solubility | Insoluble (inferred)[3] | Insoluble (inferred) | Insoluble |

| Hildebrand Solubility Parameter (δ) | ~14.5 MPa½ (estimated) | ~14.5 MPa½ (estimated) | ~15.3 MPa½ |

Note: The Hildebrand solubility parameter for this compound is estimated based on values for similar branched alkanes. This parameter is a useful indicator of a solvent's solvency power; materials with similar δ values are likely to be miscible.[4]

Key Characteristics as a Non-Polar Solvent

-

Chemical Inertness: As a saturated hydrocarbon, this compound is unreactive towards many reagents, including strong acids, bases, and organometallics. This makes it a suitable solvent for reactions where the solvent must not participate.

-

High Boiling Point: Its relatively high boiling point allows for reactions to be conducted at elevated temperatures without the need for specialized high-pressure equipment.

-

Low Polarity: Its non-polar nature makes it an excellent solvent for other non-polar compounds such as oils, fats, and other hydrocarbons. It is immiscible with polar solvents like water.[3]

-

Steric Hindrance: The bulky methyl groups may influence reaction kinetics and selectivity in some cases by sterically hindering the approach of reactants.

Potential Applications

While specific documented applications for this compound are limited, its properties suggest its utility in the following areas:

-

Organic Synthesis: As a high-boiling, non-polar, and inert solvent for reactions such as Grignard reactions, metal hydride reductions, and certain types of polymerizations.[5]

-

Extractions: As a solvent for liquid-liquid extraction of non-polar organic compounds from aqueous solutions or natural products.

-

Recrystallization: For the purification of non-polar solid compounds.

-

Chromatography: As a component of the mobile phase in normal-phase chromatography.

-

Lubricants and High-Performance Fluids: Highly branched alkanes are often used as base oils in synthetic lubricants due to their thermal stability and good flow properties at low temperatures.

Experimental Protocols

The following are representative protocols illustrating the potential use of this compound as a non-polar solvent. Note: These are generalized procedures and should be adapted and optimized for specific experimental requirements.

Protocol 1: Grignard Reaction

This protocol describes a hypothetical Grignard reaction using this compound as a high-boiling solvent, which can be advantageous for reactions that are sluggish at lower temperatures.

Objective: To synthesize a tertiary alcohol via the reaction of a Grignard reagent with a ketone.

Materials:

-

Magnesium turnings

-

An alkyl or aryl halide (e.g., bromobenzene)

-

A ketone (e.g., acetone)

-

This compound (anhydrous)

-

Iodine crystal (as an initiator)

-

Aqueous solution of a weak acid (e.g., ammonium (B1175870) chloride) for workup

-

Standard laboratory glassware (three-necked flask, condenser, dropping funnel, heating mantle, magnetic stirrer)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.

-

Initiation: Place magnesium turnings and a small crystal of iodine in the flask. Gently heat the flask under an inert atmosphere to activate the magnesium.

-

Grignard Reagent Formation: Allow the flask to cool, then add anhydrous this compound to cover the magnesium. Add a small amount of the halide dissolved in the solvent to initiate the reaction. Once the reaction starts (indicated by bubbling and a color change), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

Reaction with Ketone: After the Grignard reagent has formed, cool the mixture. Add the ketone, dissolved in anhydrous this compound, dropwise from the dropping funnel. The reaction is often exothermic.

-

Workup: After the reaction is complete, cool the mixture and quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with additional this compound or another suitable organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product. The product can then be purified by distillation or recrystallization.

Caption: Workflow for a Grignard reaction using this compound.

Protocol 2: Liquid-Liquid Extraction

This protocol outlines the use of this compound for the extraction of a non-polar compound from an aqueous solution.

Objective: To isolate a non-polar organic compound from an aqueous mixture.

Materials:

-

Aqueous solution containing the target non-polar compound

-

This compound

-

Separatory funnel

-

Beakers or Erlenmeyer flasks

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Preparation: Add the aqueous solution and this compound to a separatory funnel. The volume of the solvent should be sufficient to ensure efficient extraction, typically about one-third to one-half of the aqueous phase volume.

-

Extraction: Stopper the funnel and, while holding the stopper and stopcock securely, invert the funnel and vent to release any pressure. Shake the funnel gently for a few minutes to allow for the partitioning of the solute between the two phases.

-

Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely. This compound is less dense than water and will be the upper layer.

-

Collection: Carefully drain the lower aqueous layer. Pour the upper organic layer out through the top of the funnel to avoid contamination.

-

Repeated Extraction: For quantitative recovery, repeat the extraction process on the aqueous layer with fresh portions of this compound.

-

Drying and Concentration: Combine the organic extracts and dry them over an anhydrous salt. Filter to remove the drying agent, and then evaporate the solvent to isolate the purified compound.

Caption: General workflow for liquid-liquid extraction.

Safety, Handling, and Disposal

-

Safety: this compound is a flammable liquid. Handle with care in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents.

-

Disposal: Dispose of waste this compound and its solutions as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. It should be collected in a designated non-halogenated solvent waste container.[6]

Logical Relationships in Solvent Selection

The choice of a solvent is dictated by the properties of the solute. The principle of "like dissolves like" is a fundamental concept.

Caption: "Like dissolves like" solubility principle.

References

- 1. oit.edu [oit.edu]

- 2. This compound | C11H24 | CID 545795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 6. Solved THE GRIGNARD REAGENT-PREPARATION AND REACTION In this | Chegg.com [chegg.com]

Application Notes and Protocols: 2,2,3,5-Tetramethylheptane in High-Octane Fuel Blends